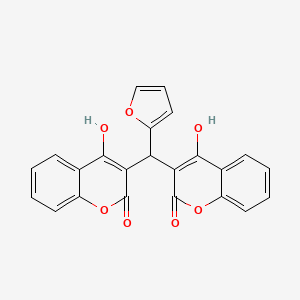
3,3'-(furan-2-ylmethanediyl)bis(4-hydroxy-2H-chromen-2-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-(furan-2-ylmethanediyl)bis(4-hydroxy-2H-chromen-2-one) is a complex organic compound that belongs to the class of bis-coumarins. This compound is characterized by the presence of two 4-hydroxy-2H-chromen-2-one (coumarin) units linked via a furan-2-ylmethanediyl bridge. Coumarins are well-known for their diverse biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(furan-2-ylmethanediyl)bis(4-hydroxy-2H-chromen-2-one) typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, where 4-hydroxycoumarin reacts with an aldehyde in the presence of a base to form the desired bis-coumarin compound . The reaction conditions often include the use of ethanol as a solvent and a base such as piperidine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic systems to enhance yield and efficiency. For example, the use of nano molten salt catalysts, such as pyrazine-1,4-diium tricyanomethanide, has been reported to facilitate the synthesis of bis(4-hydroxy-2H-chromen-2-one) derivatives under solvent-free conditions . This method offers advantages such as low catalyst loading, short reaction time, and high yields.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-(furan-2-ylmethanediyl)bis(4-hydroxy-2H-chromen-2-one) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl groups in the coumarin units can be reduced to form dihydrocoumarins.
Substitution: The furan ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of dihydrocoumarin derivatives.
Substitution: Formation of halogenated furan derivatives.
Aplicaciones Científicas De Investigación
3,3’-(furan-2-ylmethanediyl)bis(4-hydroxy-2H-chromen-2-one) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
Mecanismo De Acción
The biological activity of 3,3’-(furan-2-ylmethanediyl)bis(4-hydroxy-2H-chromen-2-one) is primarily attributed to its ability to interact with various molecular targets and pathways. The compound can inhibit enzymes involved in oxidative stress and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, it can modulate signaling pathways related to cell proliferation and apoptosis, making it a potential candidate for anticancer therapy .
Comparación Con Compuestos Similares
Similar Compounds
4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF): Known for its flavor and fragrance properties.
5-ethyl-4-hydroxy-2-methyl-3(2H)-furanone (EHMF): Exhibits similar flavor characteristics to HDMF.
5-methyl-4-hydroxy-3(2H)-furanone (MHF): Another furanone derivative with notable flavor properties.
Uniqueness
3,3’-(furan-2-ylmethanediyl)bis(4-hydroxy-2H-chromen-2-one) is unique due to its bis-coumarin structure, which imparts distinct biological activities and chemical reactivity compared to other furanone derivatives. Its ability to form stable complexes with metal ions and its potential as a multi-target therapeutic agent further distinguish it from similar compounds.
Propiedades
Número CAS |
102595-03-9 |
|---|---|
Fórmula molecular |
C23H14O7 |
Peso molecular |
402.4 g/mol |
Nombre IUPAC |
3-[furan-2-yl-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one |
InChI |
InChI=1S/C23H14O7/c24-20-12-6-1-3-8-14(12)29-22(26)18(20)17(16-10-5-11-28-16)19-21(25)13-7-2-4-9-15(13)30-23(19)27/h1-11,17,24-25H |
Clave InChI |
DPCBACPQYAAEEZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C(C(=O)O2)C(C3=CC=CO3)C4=C(C5=CC=CC=C5OC4=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


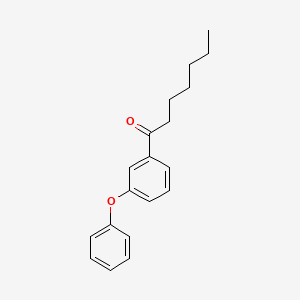
![N-{2-[(4-Methoxybut-2-yn-1-yl)oxy]phenyl}acetamide](/img/structure/B14333487.png)
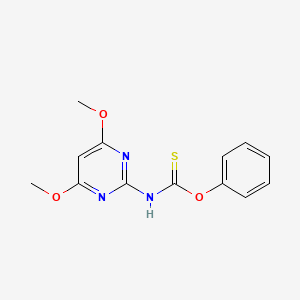
![[Methyl(phenyl)amino]methanol](/img/structure/B14333498.png)
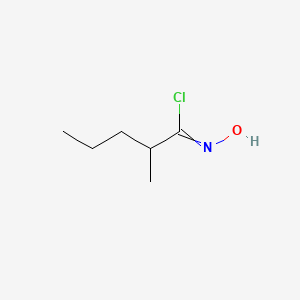
![1,1',1''-[Nitrilotri(2,1-phenylene)]tri(ethan-1-one)](/img/structure/B14333504.png)
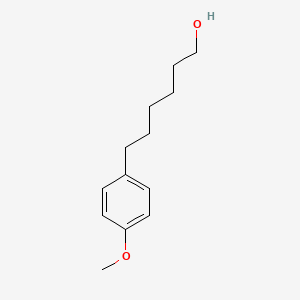

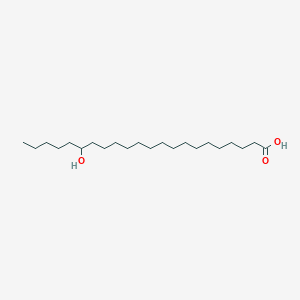

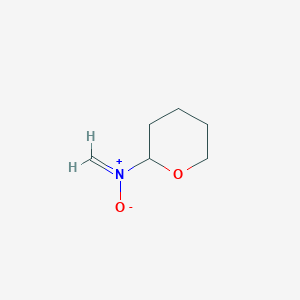
![1-[1,1-Bis(methylselanyl)ethyl]-4-methylbenzene](/img/structure/B14333532.png)
![acetic acid;N-[2-(dimethylamino)ethyl]octadecanamide](/img/structure/B14333537.png)
![N-[1-(2,4,4,5,5-Pentamethylcyclopent-1-en-1-yl)ethylidene]hydroxylamine](/img/structure/B14333545.png)
